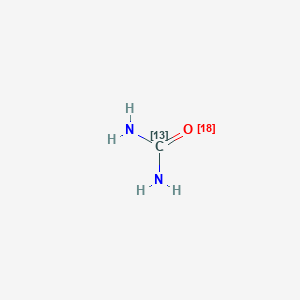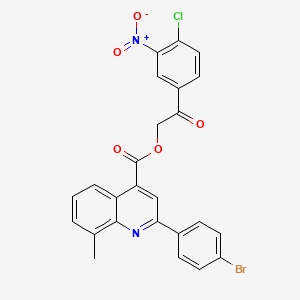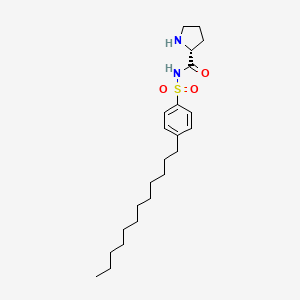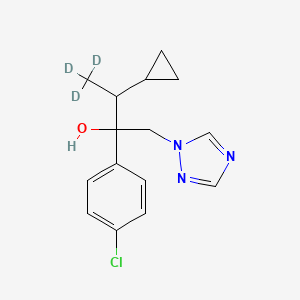![molecular formula C28H21FN4O2 B12053969 N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide, with the chemical formula C30H27N5O2, is a fascinating compound. Its molecular weight is approximately 489.58 g/mol . This compound belongs to the class of hydrazides and exhibits intriguing properties due to its unique structure.
Vorbereitungsmethoden
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers .
Analyse Chemischer Reaktionen
Reactivity: N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide may undergo various reactions, including:
Oxidation: It could be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituent exchange reactions are plausible.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not well-documented. Researchers would likely explore standard reagents such as oxidants, reducing agents, and nucleophiles.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents present. Further experimental studies are necessary to elucidate these details.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers might investigate its pharmacological properties, bioactivity, and potential as a drug candidate.
Biological Studies: Its interactions with biological targets could be explored.
Materials Science: Its unique structure may find applications in materials design.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are lacking, N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other hydrazides or related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Eigenschaften
Molekularformel |
C28H21FN4O2 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H21FN4O2/c29-22-14-12-19(13-15-22)17-30-33-28(34)26-16-25(31-32-26)24-10-3-4-11-27(24)35-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-17H,18H2,(H,31,32)(H,33,34)/b30-17+ |
InChI-Schlüssel |
NRAMMUZLIVZNPT-OCSSWDANSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)

